![molecular formula C11H10ClF3N2O3 B3031437 4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine CAS No. 35289-26-0](/img/structure/B3031437.png)

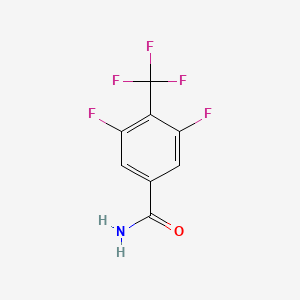

4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine

Descripción general

Descripción

Synthesis Analysis

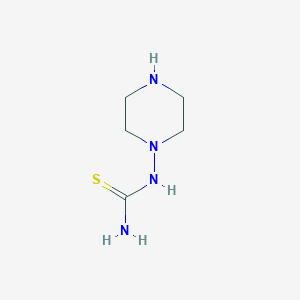

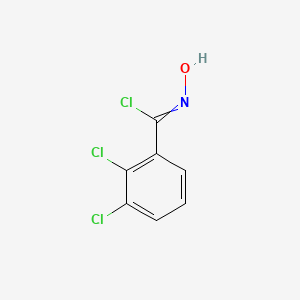

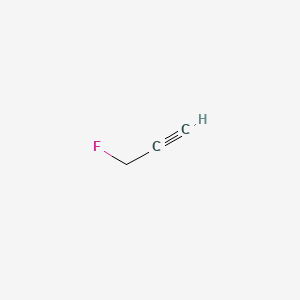

The synthesis of morpholine derivatives typically involves multi-step reactions, including condensation, nucleophilic substitution, and refluxing with various reagents. For instance, the synthesis of 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involves refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Similarly, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is achieved through a series of steps starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . These methods may provide a basis for the synthesis of the compound of interest, which likely involves the introduction of a morpholine group to a chloro-nitro-trifluoromethylphenyl core.

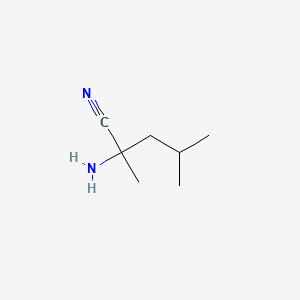

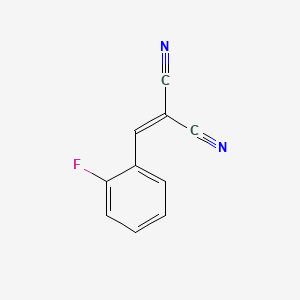

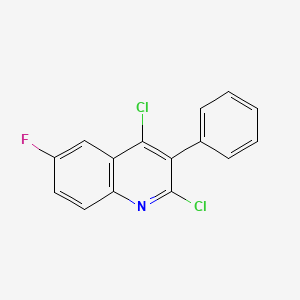

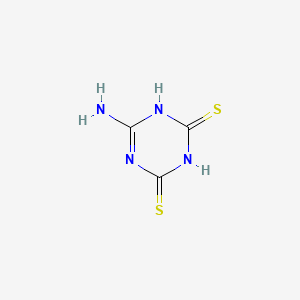

Molecular Structure Analysis

The molecular structures of morpholine derivatives are often confirmed using techniques such as NMR, IR, Mass spectral studies, and single crystal X-ray diffraction . The crystal structures can reveal important information about the conformation of the morpholine ring and its spatial relationship with other substituents in the molecule. For example, in the case of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, the morpholine ring adopts a chair conformation, and the butadiene unit is not planar, indicating a lack of full conjugation .

Chemical Reactions Analysis

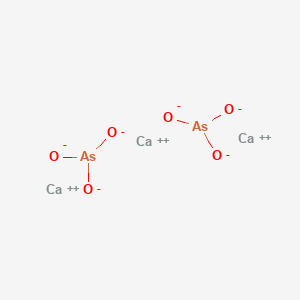

Morpholine derivatives can participate in various chemical reactions, including phosphorylation, as demonstrated by the use of 4-nitrophenyl 4-morpholinylphosphonochloridate in the synthesis of ribonucleoside mono-, di-, and tri-phosphates . The reactivity of the morpholine moiety and other functional groups in these compounds can be exploited for further chemical transformations, which may be relevant for the compound "4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine".

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups like nitro and trifluoromethyl can affect the acidity and basicity of the molecule . The crystallographic data, such as lattice parameters and space group, can provide insights into the solid-state properties of these compounds . The biological activities, such as anticonvulsive, antitumor, and antimicrobial effects, are also significant properties that can be associated with the chemical structure of the morpholine derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity Evaluation

A study highlighted the synthesis and crystal structure of a compound related to our chemical of interest, demonstrating its potential as a molluscicidal agent. This suggests applications in pest control and environmental management (Duan et al., 2014).

Another research effort synthesized a derivative with distinct antitumor activity against specific cancer cell lines, underscoring the compound's relevance in medicinal chemistry and oncology (X. Ji et al., 2018).

Chemical Synthesis and Characterization

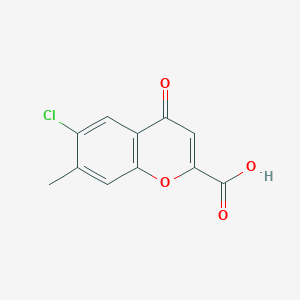

Innovative synthesis methods for 2,3,4-trisubstituted chromanes via reactions with morpholine derivatives were reported, demonstrating the compound's utility in creating novel chemical entities with potential pharmacological activities (V. Y. Korotaev et al., 2017).

Studies on reactions involving polyfluoroalkylchromones and amines, including morpholine, were described. These reactions yielded a variety of bioactive compounds, hinting at the versatility of similar structures in synthetic organic chemistry (V. Sosnovskikh & B. I. Usachev, 2001).

Crystal Structure Analysis

- The crystal structure of a compound incorporating the morpholine moiety was characterized, providing insights into its potential applications in materials science and molecular engineering (C. Ibiş et al., 2010).

Biological and Pharmacological Potential

Research on quinazoline derivatives, including synthesis and biological evaluation, suggests the compound's utility in designing molecules with significant biological activity, including potential anticancer properties (Xu Li-feng, 2011).

A study detailed the synthesis, characterization, and biological activity evaluation of a morpholine-derivative, demonstrating its potential in antibacterial and anti-TB applications (Mamatha S.V et al., 2019).

Propiedades

IUPAC Name |

4-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF3N2O3/c12-8-6-9(16-1-3-20-4-2-16)10(17(18)19)5-7(8)11(13,14)15/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNXEZONKBFODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381453 | |

| Record name | 4-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35289-26-0 | |

| Record name | 4-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine](/img/structure/B3031354.png)

![3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B3031359.png)

![Bicyclo[3.3.2]decan-9-one](/img/structure/B3031375.png)